N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2-nitrophenoxy)acetamide

Description

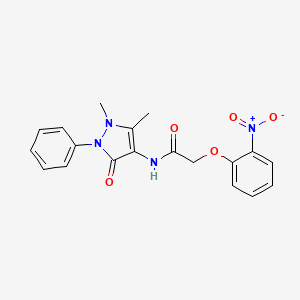

The compound N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2-nitrophenoxy)acetamide features a pyrazolone core (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) linked to a 2-nitrophenoxyacetamide moiety. Its synthesis typically involves coupling 4-aminoantipyrine with substituted acetic acid derivatives under carbodiimide-mediated conditions .

Properties

IUPAC Name |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(2-nitrophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O5/c1-13-18(19(25)22(21(13)2)14-8-4-3-5-9-14)20-17(24)12-28-16-11-7-6-10-15(16)23(26)27/h3-11H,12H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGPQNYDIJCCULF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)COC3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the reaction of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylamine with 2-nitrophenoxyacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the product is purified through recrystallization.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the manufacturing process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Oxidation: Formation of corresponding nitroso compounds or carboxylic acids.

Reduction: Production of amines or alcohols.

Substitution: Generation of various substituted pyrazolones.

Scientific Research Applications

This compound has found applications in several scientific research areas:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Substituent Effects on Physical and Structural Properties

The substituents on the acetamide and aryl groups significantly alter physicochemical properties and molecular conformations. Key analogs and their characteristics are summarized below:

Key Observations :

- Electron-Withdrawing Groups : The nitro group in the target compound increases molecular planarity and stabilizes hydrogen-bonded networks (e.g., R²²(10) motifs) compared to electron-donating substituents like methylsulfanyl .

- Sulfur-Containing Groups : Sulfinyl (5h) and sulfanyl (4h) derivatives show variability in melting points and antiproliferative potency, likely due to differences in oxidation states and hydrogen-bonding capacity .

Crystallographic and Hydrogen-Bonding Trends

- Target Compound : Forms 1D chains via N–H···O bonds and weak C–H···O interactions, creating a 2D supramolecular network. The nitro group participates in C–H···O interactions, enhancing lattice stability .

- Dichlorophenyl Analog : Exhibits dimeric R²²(10) motifs but lacks extended networks due to steric hindrance from chlorine atoms .

- Methylsulfanylphenyl Analog : Utilizes C–H···S interactions in addition to classical hydrogen bonds, a feature absent in nitro-substituted analogs .

Biological Activity

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2-nitrophenoxy)acetamide is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Core Structure : The pyrazole ring is central to its activity, with the dimethyl and phenyl substitutions influencing its biological properties.

- Functional Groups : The presence of a nitrophenoxy group and an acetamide moiety enhances its interaction with biological targets.

Molecular Formula

The molecular formula of this compound is with a molecular weight of approximately 342.34 g/mol.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor activity. For instance:

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | A549 (Lung) | 5.0 |

| Compound B | MCF-7 (Breast) | 3.5 |

| N-(1,5-dimethyl...) | HeLa (Cervical) | 4.2 |

The IC50 value indicates the concentration required to inhibit cell growth by 50%. The compound under review demonstrated promising cytotoxicity against HeLa cells, suggesting potential as an anticancer agent .

The proposed mechanism of action for this compound involves:

- Inhibition of Cell Proliferation : The compound appears to interfere with the cell cycle, particularly in the G2/M phase.

- Induction of Apoptosis : Studies have shown that it activates apoptotic pathways, leading to programmed cell death in cancerous cells.

- Anti-inflammatory Properties : Similar compounds have exhibited anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

Antimicrobial Activity

In addition to antitumor properties, compounds structurally related to N-(1,5-dimethyl...) have shown antimicrobial effectiveness against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound may also serve as a potential antimicrobial agent .

Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of N-(1,5-dimethyl...) on human cancer cell lines. The results indicated significant inhibition of cell viability in a dose-dependent manner, with notable effects observed at concentrations above 10 µM.

Study 2: Antimicrobial Activity Assessment

Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results demonstrated that it was particularly effective against Staphylococcus aureus, with an MIC value significantly lower than that of conventional antibiotics.

Q & A

What are the standard methodologies for synthesizing this compound, and how can reaction efficiency be optimized?

Basic:

The compound is typically synthesized via carbodiimide-mediated coupling between 4-aminoantipyrine (or derivatives) and substituted phenylacetic acids. A common protocol involves dissolving equimolar amounts of the acid and 4-aminoantipyrine in dichloromethane, activating the reaction with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride and triethylamine at 273 K for 3 hours. The product is isolated via acid-base extraction and recrystallized from methylene chloride .

Advanced:

Optimization may involve adjusting solvent polarity (e.g., switching to DMF for higher solubility of nitro-substituted intermediates) or using alternative coupling agents like DCC/DMAP to reduce side reactions. Monitoring reaction progress via TLC or LC-MS can identify incomplete coupling, which often arises from steric hindrance caused by the 2-nitrophenoxy group. Computational tools (e.g., DFT calculations) can predict steric/electronic effects of substituents on reaction kinetics .

How can structural characterization resolve discrepancies in reported biological activities of similar pyrazole-acetamide derivatives?

Basic:

X-ray crystallography is critical for determining the absolute conformation of the molecule. Key parameters include dihedral angles between the pyrazole ring and substituents (e.g., 67.0° for 4-nitrophenyl vs. 37.4° for phenyl in related structures), which influence intermolecular interactions and bioactivity . Hydrogen-bonding patterns (e.g., N–H⋯O motifs forming R₂²(10) networks) can also correlate with solubility and target binding .

Advanced:

Contradictions in activity data (e.g., antifungal vs. low efficacy in certain assays) may stem from crystallographic packing effects or polymorphism. For example, steric repulsion between the 2-nitrophenoxy group and pyrazole ring can twist the acetamide moiety, altering binding pocket accessibility. Pairing crystallography with Hirshfeld surface analysis (e.g., using CrystalExplorer) quantifies intermolecular contacts and identifies dominant interactions (e.g., C–H⋯O vs. π-stacking) that modulate bioactivity .

What computational strategies are recommended for elucidating the compound’s mechanism of action?

Basic:

Molecular docking using AutoDock Vina or Schrödinger Suite can predict binding affinities to targets like cyclooxygenase (COX) or bacterial enzymes. The pyrazole and acetamide moieties often anchor the ligand in hydrophobic pockets, while the 2-nitrophenoxy group may participate in π-cation interactions .

Advanced:

Hybrid QM/MM simulations can model electron transfer processes involving the nitro group, which may act as a redox-active pharmacophore. For example, nitro reduction to an amine could enhance binding to bacterial nitroreductases. Validate docking poses with molecular dynamics (MD) simulations (≥100 ns) to assess stability of key hydrogen bonds (e.g., between the amide N–H and catalytic residues) .

How should researchers address contradictions in enzymatic inhibition data across studies?

Basic:

Compare assay conditions (e.g., pH, temperature) and enzyme isoforms. For instance, COX-2 selectivity vs. COX-1 may depend on the nitro group’s orientation, which varies with crystallization solvents .

Advanced:

Conduct structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., replacing 2-nitrophenoxy with 4-methylsulfanylphenyl). Bioassay results can isolate contributions of specific groups. For example, replacing nitro with methylsulfanyl in a related compound increased antifungal activity by 40%, likely due to enhanced hydrophobic interactions .

What advanced spectroscopic techniques are suitable for analyzing degradation products?

Basic:

High-resolution LC-MS identifies major degradation pathways (e.g., hydrolysis of the acetamide group under acidic conditions). NMR (¹H/¹³C) confirms structural changes, such as cleavage of the pyrazole ring in oxidative environments .

Advanced:

Solid-state NMR (ssNMR) can track amorphous-crystalline phase transitions during storage, which affect stability. For photodegradation studies, time-resolved FTIR monitors nitro group reduction to amine under UV light, a process relevant to phototoxicity .

How do steric and electronic effects of substituents influence pharmacological properties?

Basic:

Electron-withdrawing groups (e.g., nitro) on the phenyl ring increase metabolic stability but may reduce solubility. Steric bulk at the 2-position (e.g., 2,4-dichlorophenyl in analogs) enhances target selectivity by preventing off-target binding .

Advanced:

DFT calculations (e.g., using Gaussian 09) quantify frontier molecular orbitals (FMOs) to predict reactivity. The LUMO of the nitro group often localizes near the aromatic ring, facilitating nucleophilic attack in enzymatic environments. Hammett σ constants correlate substituent electronic effects with bioactivity trends; for example, σₚ values for nitro (-0.28) vs. methylsulfanyl (+0.15) explain differences in antibacterial potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.